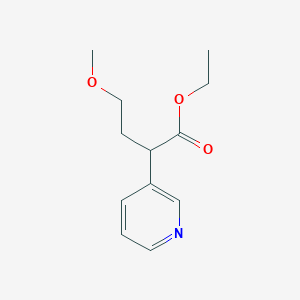

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

Ethyl 4-methoxy-2-(pyridin-3-yl)butanoate is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. One application involves its use in the phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines. This process highlights the compound's role as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). This mechanism's understanding led to reaction scope expansion, showcasing the compound's utility in synthesizing diverse chemical structures with significant diastereoselectivities.

Fluorescence and Optical Properties

The compound's derivatives exhibit interesting fluorescence and optical properties, making them subjects of study in materials science. For instance, new ester derivatives of isothiazolo[4,5-b]pyridine, including ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl) butanoate, have been synthesized and analyzed for their optical properties. Studies in ethanol and n-hexane solutions revealed solvatochromism, with differences in emission spectra observed between the two solvents. These properties were further investigated using density functional theory (DFT) and time-dependent DFT methods, indicating the compound's potential in developing materials with specific optical characteristics (Krzyżak, Śliwińska, & Malinka, 2015).

Biodegradation Studies

In environmental sciences, derivatives of this compound are examined for their biodegradability, particularly in the context of gasoline oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). Research into the biodegradation by propane-oxidizing bacteria of these oxygenates showed the capability of certain microbial strains to degrade MTBE and ETBE, transforming them into simpler, less harmful compounds. This process involves the initial oxidation of MTBE and ETBE, leading to the production of tert-butyl alcohol (TBA) and further oxidative degradation into CO2, highlighting the compound's role in environmental detoxification processes (Steffan, McClay, Vainberg, Condee, & Zhang, 1997).

Corrosion Inhibition

This compound derivatives have also been explored for their potential as corrosion inhibitors. Research focusing on pyrrolidine derivatives synthesized from the compound demonstrated their efficacy in inhibiting steel corrosion in sulfuric acid. This application is critical for industries where metal durability and longevity are paramount, showcasing the compound's utility in extending the life of metal structures and components in corrosive environments (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

特性

IUPAC Name |

ethyl 4-methoxy-2-pyridin-3-ylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)11(6-8-15-2)10-5-4-7-13-9-10/h4-5,7,9,11H,3,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRYLQKCMYANCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCOC)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B2869854.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)

![Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2869868.png)

![Methyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2869870.png)